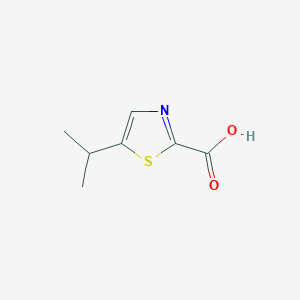

5-Isopropylthiazole-2-carboxylic acid

Description

5-Isopropylthiazole-2-carboxylic acid is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by an isopropyl group attached to the thiazole ring at the 5-position and a carboxylic acid group at the 2-position

Properties

IUPAC Name |

5-propan-2-yl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4(2)5-3-8-6(11-5)7(9)10/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYOUPLMPVJJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602157 | |

| Record name | 5-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179337-78-0 | |

| Record name | 5-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylthiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-isopropyl-1H-imidazole with thiourea in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained after acidification and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Isopropylthiazole-2-carboxylic acid can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The thiazole ring, being electron-rich, can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Complexation Reactions: Thiazole derivatives can act as ligands, coordinating to metal ions to form metal complexes with various structures and properties.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents. Reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride.

Complexation Reactions: Metal salts (e.g., copper(II) sulfate, nickel(II) chloride) are commonly used, and the reactions are often carried out in aqueous or alcoholic solvents.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted thiazole derivatives with various functional groups.

Complexation Reactions:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agents

5-Isopropylthiazole-2-carboxylic acid has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of thiazole compounds exhibit significant inhibitory effects against a range of pathogens, including bacteria and fungi. For example, studies have shown that certain thiazole derivatives can effectively combat strains of Mycobacterium tuberculosis and other resistant bacteria, making them promising candidates for new antibiotic therapies .

Cancer Therapeutics

The compound has also been explored for its anticancer properties. In vitro studies demonstrated that this compound and its derivatives can induce apoptosis in cancer cell lines, leading to reduced tumor growth in xenograft models. This suggests its potential role in developing novel anticancer drugs targeting specific pathways involved in tumorigenesis .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In animal models of arthritis, treatment with this compound resulted in decreased swelling and pain, suggesting its utility in managing inflammatory disorders.

Agricultural Applications

Pesticide Development

In agriculture, this compound is being utilized as a building block for the synthesis of novel agrochemicals. Its derivatives are being formulated into pesticides and herbicides that enhance crop protection and yield. The structural characteristics of thiazoles contribute to their effectiveness against various pests while minimizing environmental impact .

Biochemical Research

Enzyme Activity Studies

The compound is employed in biochemical research to study enzyme activities and metabolic pathways. Its role as a substrate or inhibitor in enzymatic reactions aids researchers in understanding biological processes at the molecular level, which could lead to the identification of new therapeutic targets .

Material Science

In material science, this compound is explored for its potential use in developing polymers and coatings. The incorporation of thiazole moieties can enhance the durability and resistance of materials to environmental factors, making them suitable for various industrial applications .

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Significant inhibitory effects against common pathogens reported by Imaizumi et al. (2022) |

| Cancer Research | Reduction in tumor size observed in xenograft models; potential anticancer applications highlighted |

| Anti-inflammatory Effects | Notable decrease in joint swelling and pain scores in murine models of arthritis |

Mechanism of Action

The mechanism of action of 5-Isopropylthiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with essential metabolic pathways. The compound may also act as a ligand, forming complexes with metal ions that can disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

- Thiazole-4-carboxylic acid

- 2-Methylthiazole-4-carboxylic acid

- 4-Isopropylthiazole-2-carboxylic acid

Uniqueness

5-Isopropylthiazole-2-carboxylic acid is unique due to the presence of the isopropyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and may contribute to its specific applications in medicinal chemistry and material science .

Biological Activity

5-Isopropylthiazole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the isopropyl group at the 5 position contributes to its lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains:

| Compound | Target Organism | MIC (mM) |

|---|---|---|

| This compound | Staphylococcus aureus | 4.51–4.60 |

| Bacillus subtilis | 4.51–4.60 | |

| Candida albicans | 3.92–4.01 |

These values indicate that the compound's structural features, including the thiazole ring and substituents, are crucial for its antimicrobial effectiveness .

Anticancer Potential

This compound has also been evaluated for its anticancer properties. Thiazoles are known for their ability to inhibit key enzymes involved in cancer cell proliferation. For example, studies on related thiazole derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole derivative A | MKN-45 (gastric cancer) | < 10 |

| U251 (glioblastoma) | < 30 |

The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxicity against cancer cells .

The proposed mechanisms by which thiazole derivatives exert their biological effects include:

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes such as xanthine oxidase, which is crucial in purine metabolism and implicated in cancer progression .

- Induction of Apoptosis : Some thiazole derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

- Cell Cycle Arrest : Certain derivatives can cause cell cycle arrest, preventing cancer cells from proliferating .

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial activity of various thiazole derivatives, including those structurally related to this compound, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria .

- Antitumor Activity : Another research highlighted a series of thiazole derivatives that exhibited potent anticancer activity against multiple cell lines, establishing a correlation between structural modifications and enhanced biological potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.